molecular formula C19H21N5O3 B2790067 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 1251579-53-9

2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2790067
CAS No.: 1251579-53-9
M. Wt: 367.409
InChI Key: MPZJHBRHODPPMV-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzo[d]isoxazole ring, a piperazine ring, and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzo[d]isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized or obtained commercially and then functionalized with the pyrimidine moiety.

    Coupling Reactions: The final step involves coupling the benzo[d]isoxazole derivative with the piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrimidin-4-yl)piperazin-1-yl)ethanone: Lacks the methoxy and methyl groups.

    2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy and methyl groups in 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one may enhance its biological activity or alter its chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-20-17(12-18(21-13)26-2)23-7-9-24(10-8-23)19(25)11-15-14-5-3-4-6-16(14)27-22-15/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJHBRHODPPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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